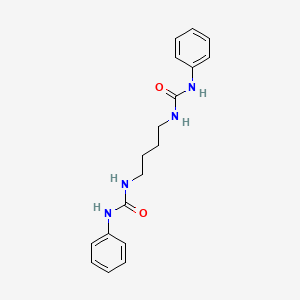

Butane, 1,4-bis(3-phenylureido)-

Description

Significance of Urea-Based Architectures in Supramolecular Design

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its capacity to form strong and directional hydrogen bonds. Each urea group possesses two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen). This arrangement allows for the formation of well-defined, one-dimensional hydrogen-bonded chains or tapes, which are fundamental to the construction of more complex supramolecular architectures. researchgate.netnih.govacs.org The self-assembly of urea-based molecules can lead to the formation of various materials, including organogels, liquid crystals, and supramolecular polymers. acs.orgresearchgate.net The strength and directionality of these interactions make urea-based systems highly programmable and responsive to external stimuli.

Overview of Bifunctional Linkers in Self-Assembled Systems

Synthesis and Properties of Butane (B89635), 1,4-bis(3-phenylureido)-

Table 1: Postulated Synthesis of Butane, 1,4-bis(3-phenylureido)-

| Reactant 1 | Reactant 2 | Product |

| 1,4-Diaminobutane (B46682) | Phenyl isocyanate | Butane, 1,4-bis(3-phenylureido)- |

The physical and chemical properties of Butane, 1,4-bis(3-phenylureido)- are expected to be in line with other simple bis-urea compounds. It is predicted to be a solid at room temperature with a relatively high melting point due to the strong intermolecular hydrogen bonding. Its solubility is likely to be low in non-polar solvents and higher in polar aprotic solvents that can disrupt the hydrogen-bonding network.

Supramolecular Behavior and Potential Applications

The defining characteristic of Butane, 1,4-bis(3-phenylureido)- would be its ability to self-assemble into one-dimensional fibrous structures through the formation of bifurcated hydrogen bonds between the urea groups. The flexible butane spacer would allow for a degree of conformational freedom, while the phenyl end-groups could participate in π-π stacking interactions, further stabilizing the assembly.

Table 2: Expected Intermolecular Interactions in Self-Assembled Butane, 1,4-bis(3-phenylureido)-

| Interaction Type | Participating Groups | Role in Assembly |

| Hydrogen Bonding | Urea N-H and C=O | Primary driving force for one-dimensional chain formation |

| π-π Stacking | Phenyl rings | Secondary stabilization of the assembled structure |

| Van der Waals Forces | Butane spacer and phenyl rings | General cohesive forces |

These self-assembled fibers could potentially act as organogelators, capable of immobilizing organic solvents at low concentrations. acs.orgresearchgate.net The properties of such gels would be dependent on the solvent and the concentration of the gelator. However, without experimental verification, this remains a theoretical application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-[4-(phenylcarbamoylamino)butyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-17(21-15-9-3-1-4-10-15)19-13-7-8-14-20-18(24)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,19,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXMLGUIEKQAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCCCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340439 | |

| Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64544-76-9 | |

| Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butane, 1,4 Bis 3 Phenylureido

Precursor Synthesis and Characterization

The successful synthesis of the target compound hinges on the efficient preparation and purification of its key precursors: an aminobutane derivative and an aryl isocyanate derivative.

Aminobutane Derivative Synthesis

The primary aminobutane precursor is 1,4-diaminobutane (B46682). The synthesis of functionalized 1,4-diaminobutane derivatives can be achieved through various methods. One approach involves the catalytic hydrogenation of succinic acid dinitrile in the presence of acetic anhydride, followed by hydrolysis to yield the N,N'-diacetyl-1,4-diaminobutane, which can then be converted to the diamine. google.com Another method describes a three-component solvent-free reaction for creating bis-α-aminophosphonate-modified butanes. scientific.net For the synthesis of the specific precursor needed for Butane (B89635), 1,4-bis(3-phenylureido)-, 1,4-diaminobutane is the fundamental building block. The production of 1,4-diaminobutane itself can be optimized in microbial systems like E. coli by enhancing the synthesis of necessary cofactors such as NADPH and PLP. mdpi.com

| Precursor Name | Synthesis Method | Reference |

| 1,4-Diaminobutane | Catalytic hydrogenation of succinic acid dinitrile followed by hydrolysis. | google.com |

| Bis-α-aminophosphonate-modified butanes | Three-component solvent-free reaction. | scientific.net |

| 1,4-Diaminobutane | Microbial production in E. coli. | mdpi.com |

Aryl Isocyanate Derivative Synthesis

Phenyl isocyanate is the second key precursor. It can be synthesized through several routes. A common industrial method involves the reaction of aniline (B41778) with phosgene. prepchem.com Alternative, safer methods have been developed, such as the reaction of chlorobenzene (B131634) with potassium cyanate (B1221674) under phase-transfer conditions. google.com Metal-free carbonylation processes using phenyl isocyanate as a carbonyl source have also been explored for the synthesis of various N-heterocycles. organic-chemistry.org Furthermore, isocyanates can be generated in situ from carboxylic acids via the Curtius rearrangement, or from Fmoc-amino acid azides through microwave-assisted rearrangement. commonorganicchemistry.comacs.org

| Precursor Name | Synthesis Method | Reference |

| Phenyl Isocyanate | Reaction of aniline with phosgene. | prepchem.com |

| Phenyl Isocyanate | Reaction of chlorobenzene with potassium cyanate. | google.com |

| Aryl Isocyanates | In situ generation from carboxylic acids (Curtius Rearrangement). | commonorganicchemistry.com |

| Fmoc-amino acid isocyanates | Microwave-assisted rearrangement of Fmoc-amino acid azides. | acs.org |

Amine-Isocyanate Coupling Strategies for Urea (B33335) Formation

The formation of the urea linkage in Butane, 1,4-bis(3-phenylureido)- is achieved through the nucleophilic addition of the primary amine groups of 1,4-diaminobutane to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is generally efficient and straightforward. commonorganicchemistry.com Typically, the reaction is carried out in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com A key advantage of this method is that it does not typically require a base. commonorganicchemistry.com The reaction of an amine with an isocyanate is a widely used and reliable method for the synthesis of unsymmetrical ureas. acs.org

Reaction Optimization and Process Parameters

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Several factors can be fine-tuned:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. While DMF, THF, and DCM are common, other solvents can be explored. commonorganicchemistry.com Studies on similar urea syntheses have shown that using acetonitrile (B52724) (ACN) as a co-solvent can have a profound effect on reactivity. rsc.org

Temperature: While the amine-isocyanate coupling often proceeds at room temperature, adjusting the temperature can control the reaction rate. commonorganicchemistry.com Some urea synthesis processes, particularly those involving less reactive precursors, may require heating. rsc.org

Stoichiometry: The molar ratio of the reactants, 1,4-diaminobutane and phenyl isocyanate, should be carefully controlled to ensure the formation of the desired bis-urea compound and minimize the formation of mono-urea or other byproducts.

Catalysis: Although often not necessary for direct amine-isocyanate coupling, catalysts can be employed in alternative urea synthesis strategies. commonorganicchemistry.comnumberanalytics.com For instance, the transamidation of urea often requires a catalyst. rsc.org Research into novel catalysts, such as metal oxides and zeolites, aims to improve reaction efficiency and selectivity in urea synthesis. numberanalytics.com

Recent advancements have also explored the use of response surface methodology to optimize reaction parameters like temperature, time, and pH in urea-formaldehyde synthesis, a methodology that could be adapted for the synthesis of Butane, 1,4-bis(3-phenylureido)-. nih.gov

Controlled Functionalization and Structural Modifications

The bis-urea motif present in Butane, 1,4-bis(3-phenylureido)- can serve as a versatile tool for creating more complex supramolecular structures. The strong hydrogen bonding capabilities of the urea groups can be exploited for self-assembly into well-defined nanostructures, such as ribbons. nih.gov These self-assembled structures can then be further functionalized through molecular recognition of other molecules containing complementary bis-urea groups. nih.gov This modular approach allows for the incorporation of various functionalities, opening up possibilities for a wide range of applications. nih.gov Furthermore, the introduction of stimuli-responsive moieties into urea derivatives can allow for the controlled disruption and reassembly of these structures in response to external triggers like temperature changes. nih.gov

Supramolecular Self Assembly Principles and Mechanisms

Elucidation of Intermolecular Hydrogen Bonding Motifs

The primary driving force behind the self-assembly of butane (B89635), 1,4-bis(3-phenylureido)- and related bis-urea compounds is the formation of strong and directional hydrogen bonds between the urea (B33335) moieties. illinois.educore.ac.uk These interactions create a robust and predictable framework that dictates the initial aggregation of the molecules.

Urea-Urea Hydrogen Bond Geometries and Strengths

The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group), enabling the formation of a highly stable, bifurcated hydrogen bonding motif. researchgate.netresearchgate.net In this arrangement, each carbonyl oxygen atom can accept hydrogen bonds from two different urea molecules, while the N-H groups of each urea can donate hydrogen bonds to adjacent molecules. This leads to the formation of a linear tape or ribbon-like structure, which serves as the fundamental building block for larger assemblies. illinois.eduresearchgate.net

Contribution of Aromatic Interactions (π-π Stacking, C-H···π)

π-π Stacking: The planar phenyl rings can stack on top of one another in a parallel-displaced or T-shaped arrangement. researchgate.netohio-state.edu This stacking is driven by a combination of van der Waals forces and electrostatic interactions between the electron-rich π-systems. mdpi.comnih.gov The extent and geometry of π-π stacking can be influenced by substituents on the aromatic rings, which can modulate the electronic properties and steric hindrance. reading.ac.uk

The interplay between the strong, directional hydrogen bonds and the weaker, less directional aromatic interactions is critical in determining the final morphology of the self-assembled structures.

Hierarchical Organization into Nanoscale Architectures

The initial formation of one-dimensional hydrogen-bonded tapes is just the first step in a hierarchical self-assembly process. These primary structures can then organize into more complex nanoscale architectures, such as fibers, ribbons, and gels. tue.nl

Thermodynamics and Kinetics of Aggregate Formation

Kinetically, the rate of aggregate formation can be influenced by factors such as concentration, temperature, and the nature of the solvent. nih.gov The initial nucleation of small aggregates is often the rate-limiting step, followed by a faster growth phase where individual molecules or smaller aggregates add to the growing structure. Understanding and controlling these kinetic parameters is essential for directing the self-assembly towards desired morphologies.

Morphological Control and Diversity (e.g., Fibrous Structures, Gels)

Bis-urea compounds, including butane, 1,4-bis(3-phenylureido)-, are known for their ability to form a variety of nanoscale morphologies. The most common are one-dimensional fibrous structures, which arise from the stacking of the hydrogen-bonded tapes. illinois.edu These fibers can then entangle to form a three-dimensional network that can trap solvent molecules, leading to the formation of a supramolecular gel. reading.ac.uknih.gov

The specific morphology can be influenced by subtle changes in the molecular structure, such as the length and flexibility of the spacer group and the nature of the aromatic substituents. reading.ac.ukreading.ac.uk For instance, introducing chirality into the molecule can lead to the formation of helical and twisted ribbons instead of flat sheets. nih.gov This demonstrates the high degree of control that can be exerted over the final supramolecular architecture through molecular design.

Influence of Environmental Factors on Assembly

The self-assembly of butane, 1,4-bis(3-phenylureido)- is highly sensitive to environmental conditions, which can be used as external stimuli to control the formation and dissolution of the supramolecular structures.

Solvent: The polarity and hydrogen-bonding ability of the solvent play a critical role. In non-polar solvents, the urea-urea hydrogen bonds are stronger, promoting assembly. In more polar, hydrogen-bond-competing solvents, the self-assembly can be disrupted.

Temperature: The self-assembly process is often thermoreversible. Heating a gel can provide enough thermal energy to break the non-covalent interactions, leading to the dissolution of the fibrous network. Upon cooling, the interactions can reform, and the gel can be regenerated. nih.gov This temperature-responsive behavior is a key feature of many supramolecular gels.

pH: For bis-urea compounds containing pH-sensitive groups, such as carboxylic acids or pyridyl moieties, changes in pH can be used to trigger assembly or disassembly. reading.ac.uknih.gov Protonation or deprotonation of these groups can alter the intermolecular interactions and thus control the aggregation state.

Guest Molecules: The presence of guest molecules can also influence the self-assembly process. Guests can be encapsulated within the pores of the supramolecular structure or interact with the building blocks, potentially altering the morphology or stability of the assembly. sc.edu

Solvent Polarity and Hydrogen Bond Competition

The polarity of the solvent is a critical factor in the supramolecular polymerization of Butane, 1,4-bis(3-phenylureido)-. In non-polar solvents, the strong, directional hydrogen bonds between the urea groups dominate, leading to the formation of well-defined, stable aggregates. The solvent molecules are less likely to compete for the hydrogen bonding sites, thus allowing for the cooperative self-assembly process to proceed efficiently.

Table 1: Influence of Solvent Polarity on the Self-Assembly of Bis-Urea Compounds

| Solvent Polarity | Predominant Interactions | Expected Assembly State of Butane, 1,4-bis(3-phenylureido)- |

| Low (e.g., Toluene) | Strong urea-urea hydrogen bonding, π-π stacking | Formation of long, stable supramolecular polymers/fibers |

| Medium (e.g., Chloroform) | Competition between urea-urea and solvent-urea interactions | Shorter or less stable aggregates compared to non-polar solvents |

| High (e.g., Water, Methanol) | Strong solvent-urea hydrogen bonding | Disrupted self-assembly, potential for molecular dissolution |

This table presents a generalized expectation for a bis-urea compound like Butane, 1,4-bis(3-phenylureido)- based on established principles of supramolecular chemistry. Specific experimental data for this compound is required for precise characterization.

Temperature-Dependent Self-Assembly and Disassembly

The non-covalent nature of the interactions holding the supramolecular assemblies of Butane, 1,4-bis(3-phenylureido)- together makes them responsive to changes in temperature. At lower temperatures, the hydrogen bonds are more stable, favoring the formation of ordered, polymeric structures. As the temperature is increased, the thermal energy can overcome the energy of the hydrogen bonds, leading to a disassembly process, often observed as a gel-to-sol transition in organogels formed by these compounds.

This temperature-dependent behavior is a hallmark of supramolecular polymers and is crucial for their application in "smart" materials. The disassembly is typically a reversible process; upon cooling, the hydrogen bonds can reform, and the supramolecular structure is restored. The specific temperature at which this transition occurs (the gel-melting temperature, Tgel) is dependent on the concentration of the molecule, the solvent used, and the specific molecular structure, including the nature of the spacer and the aromatic substituents. nih.gov

Dynamic Nature of Supramolecular Systems

A key feature of supramolecular systems is their dynamic and reversible nature. The constant breaking and reforming of non-covalent bonds allow these systems to adapt and respond to their environment. This dynamism is manifested in phenomena such as self-sorting and the ability to respond to external stimuli.

Self-Sorting and Co-Assembly Phenomena

Self-sorting is a phenomenon in which a mixture of different self-assembling molecules organizes into distinct, homogeneous aggregates rather than co-assembling into mixed structures. In the context of Butane, 1,4-bis(3-phenylureido)-, if mixed with other bis-urea derivatives with different linkers or end-groups, it could potentially exhibit self-sorting behavior if the self-recognition through specific hydrogen bonding patterns is stronger than the interactions with other species.

Conversely, co-assembly occurs when different molecules integrate into the same supramolecular structure. This can lead to the formation of materials with new or enhanced properties. For Butane, 1,4-bis(3-phenylureido)-, co-assembly with a photoresponsive or electroactive bis-urea derivative could impart new functionalities to the resulting supramolecular polymer. The outcome of mixing different self-assembling components—whether it leads to self-sorting or co-assembly—depends on the subtle balance of intermolecular forces and the kinetic and thermodynamic parameters of the assembly process.

Stimuli-Responsive Assembly

The ability of Butane, 1,4-bis(3-phenylureido)- to respond to external stimuli is a direct consequence of its dynamic nature. Beyond temperature, other stimuli such as pH, light, or the presence of specific chemical species can be used to control its assembly and disassembly.

For instance, by incorporating pH-sensitive groups into the phenyl rings or the butane linker, it would be possible to create a system where a change in pH alters the charge state of the molecule, thereby influencing the hydrogen bonding and leading to a change in the aggregation state. While the parent molecule, Butane, 1,4-bis(3-phenylureido)-, is not inherently pH-responsive, chemical modification is a common strategy to impart such properties. The development of stimuli-responsive materials is a significant area of research, with potential applications in areas such as controlled drug release and sensing. mdpi.com

Molecular Recognition and Host Guest Chemistry

Binding Interactions with External Guests

The ability of Butane (B89635), 1,4-bis(3-phenylureido)- to bind with external guest molecules is a direct consequence of the hydrogen-bonding capabilities of its urea (B33335) moieties. These interactions can be with both charged and neutral species.

The urea groups in Butane, 1,4-bis(3-phenylureido)- are particularly effective at binding anions. The two N-H protons on each urea group can act as hydrogen bond donors, creating a binding pocket that is complementary in size and electronic character to various anions. The flexible butane linker allows the two urea groups to orient themselves to optimize these interactions, leading to the formation of stable complexes. This mode of binding is a well-established principle in supramolecular chemistry, where bis-urea compounds are often designed as anion receptors.

While less common, the carbonyl oxygen of the urea group can also participate in cation binding through ion-dipole interactions, although this is generally weaker than anion binding.

Beyond the complexation of ions, Butane, 1,4-bis(3-phenylureido)- has the potential to form supramolecular structures capable of encapsulating neutral guest molecules. Through self-assembly, multiple molecules of the compound can aggregate to form larger, well-defined cavities. Within these cavities, non-ionic guests can be held through a combination of hydrogen bonding and van der Waals forces. The phenyl groups can also contribute to the binding of aromatic guests through π-π stacking interactions.

Quantitative Assessment of Binding Affinity

To fully understand the host-guest chemistry of Butane, 1,4-bis(3-phenylureido)-, it is essential to quantitatively assess its binding affinity for different guests. This is typically achieved by determining association constants, the stoichiometry of the complexes, and the thermodynamic parameters of complexation.

The strength of the interaction between Butane, 1,4-bis(3-phenylureido)- and a guest molecule is quantified by the association constant (Ka). A higher Ka value indicates a more stable complex. The stoichiometry of the complex, which describes the ratio of host to guest molecules, is also a critical parameter. For bis-urea hosts like Butane, 1,4-bis(3-phenylureido)-, a 1:1 stoichiometry with anions is commonly observed.

Table 1: Representative Association Constants for Bis-Urea Host-Guest Complexes

| Guest Anion | Association Constant (Ka) in DMSO-d6 | Stoichiometry (Host:Guest) |

|---|---|---|

| Cl⁻ | 1000 M⁻¹ | 1:1 |

| Br⁻ | 500 M⁻¹ | 1:1 |

| I⁻ | 200 M⁻¹ | 1:1 |

| H₂PO₄⁻ | 5000 M⁻¹ | 1:1 |

Note: The data in this table are representative values for similar bis-urea compounds and illustrate the expected binding affinities.

Table 2: Representative Thermodynamic Parameters for Bis-Urea Anion Complexation

| Guest Anion | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |

|---|---|---|---|

| Cl⁻ | -17.1 | -25.0 | 7.9 |

| H₂PO₄⁻ | -21.1 | -30.0 | 8.9 |

Note: The data in this table are representative values for similar bis-urea compounds and illustrate the expected thermodynamic profiles.

No Scientific Data Available for "Butane, 1,4-bis(3-phenylureido)-"

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or application data are currently available for the chemical compound "Butane, 1,4-bis(3-phenylureido)-".

This absence of information prevents the creation of a detailed scientific article as requested. The strict requirement to focus solely on this specific compound cannot be met due to the lack of published research on its synthesis, properties, and potential applications in materials science.

While the search did yield information on related bis-urea compounds and their roles in forming supramolecular polymers, gels, self-healing materials, and their applications in crystal engineering, extrapolating these findings to "Butane, 1,4-bis(3-phenylureido)-" would be scientifically inaccurate and speculative. The specific arrangement of the phenylureido groups on the butane linker dictates the unique intermolecular interactions and, consequently, the material properties. Without direct experimental data, any discussion of its behavior would be unfounded.

Therefore, the following sections of the requested article outline cannot be addressed with scientifically validated information for "Butane, 1,4-bis(3-phenylureido)-":

Applications in Advanced Materials Science

Role in Crystal Engineering and Solid-State Design

Further research and publication are required before a scientifically sound article on "Butane, 1,4-bis(3-phenylureido)-" can be produced. At present, it remains a compound for which the scientific community has not published specific data.

Generation of Crystalline Organic Frameworks

The ability of bis-urea compounds, including Butane (B89635), 1,4-bis(3-phenylureido)-, to form well-defined crystalline structures is rooted in the strong and directional nature of the hydrogen bonds between the urea (B33335) moieties. These interactions, specifically the N-H···O=C hydrogen bonds, drive the self-assembly of individual molecules into one-dimensional tapes or two-dimensional sheets. The phenyl groups attached to the urea add steric bulk and the potential for π-π stacking interactions, further influencing the packing arrangement of these supramolecular structures.

| Interaction Type | Contributing Moieties | Role in Framework Assembly |

| N-H···O=C Hydrogen Bonding | Ureido Groups | Primary driving force for self-assembly into tapes and sheets. |

| π-π Stacking | Phenyl Groups | Influences the packing and stability of the supramolecular structure. |

| van der Waals Forces | Butane Spacer, Phenyl Groups | Contributes to the overall packing efficiency and density of the framework. |

Polymorphism and Cocrystallization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant area of study for Butane, 1,4-bis(3-phenylureido)-. The different packing arrangements and intermolecular interactions in polymorphs can lead to variations in physical properties such as melting point, solubility, and stability. The conformational flexibility of the butane chain, combined with the potential for different hydrogen-bonding motifs of the urea groups, makes this compound susceptible to forming multiple polymorphic structures under varying crystallization conditions (e.g., solvent, temperature, and concentration).

Cocrystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, represents another avenue for tuning the properties of Butane, 1,4-bis(3-phenylureido)-. By introducing a coformer molecule that can interact with the urea or phenyl groups through hydrogen bonding or other non-covalent interactions, it is possible to create novel crystal structures with tailored properties. For instance, a coformer with complementary hydrogen bond donors or acceptors could disrupt or modify the typical urea-urea hydrogen bonding network, leading to entirely new supramolecular synthons and, consequently, different material properties.

Research into the polymorphism and cocrystallization of Butane, 1,4-bis(3-phenylureido)- is critical for understanding its fundamental solid-state chemistry and for the rational design of new materials. The ability to control the crystalline form allows for the fine-tuning of its characteristics for specific applications in materials science.

Characterization Methodologies for Supramolecular Systems

Spectroscopic Techniques for Intermolecular Interactions

Spectroscopy is a powerful tool for investigating the non-covalent interactions that drive supramolecular assembly. By analyzing how molecules absorb or emit electromagnetic radiation, detailed information about their structure, bonding, and environment can be obtained.

Infrared (IR) and Raman Spectroscopy for Hydrogen Bonding Vibrations

Infrared (IR) and Raman spectroscopy are pivotal in studying hydrogen bonds, the primary directional force in the self-assembly of many bis-urea compounds. These techniques probe the vibrational modes of molecules. The formation of a hydrogen bond, such as the N-H···O=C interaction in ureas, alters the vibrational frequency of the involved groups.

In IR spectroscopy, the N-H stretching vibration is particularly sensitive to hydrogen bonding. For non-hydrogen-bonded (free) urea (B33335) groups, the N-H stretching band typically appears at a higher frequency. Upon formation of hydrogen bonds in a self-assembled structure, this band shifts to a lower frequency (a redshift) and often becomes broader and more intense. youtube.comuobabylon.edu.iq This shift is a direct indicator of the strength and presence of the hydrogen-bonding network. For instance, in polyureas, N-H induced hydrogen bonding can be observed in the range of 3275-3500 cm⁻¹. nih.gov Similarly, the C=O stretching vibration, typically found around 1710 cm⁻¹ for simple ketones, is also affected. uobabylon.edu.iq Hydrogen bonding to the carbonyl group lengthens the C=O bond, resulting in a decrease in its absorption frequency. uobabylon.edu.iq

Far-infrared spectroscopy is an emerging technique that probes the low-frequency region of the vibrational spectrum, revealing the collective vibrational modes of inter- and intramolecular hydrogen bonds. rsc.org These collective motions are highly sensitive to the conformational state of the molecules and their interactions, making this technique valuable for characterizing complex structures. rsc.org

Raman spectroscopy provides complementary information. While the principles are different (inelastic scattering of light versus absorption), it also detects changes in vibrational modes upon hydrogen bond formation.

| Vibrational Mode | Typical Frequency Range (Free) | Change upon H-Bonding | Reference |

| N-H Stretch | Higher Frequency | Redshift (Lower Frequency), Broadening | youtube.comuobabylon.edu.iq |

| C=O Stretch | ~1710 cm⁻¹ (for ketones) | Redshift (Lower Frequency) | uobabylon.edu.iq |

| O-H Stretch (Alcohols) | 3650–3600 cm⁻¹ (sharp) | 3400–3300 cm⁻¹ (broad) | uobabylon.edu.iq |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Perturbations and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of supramolecular assemblies in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. The formation of intermolecular interactions, such as hydrogen bonds and aromatic stacking, alters this environment, leading to changes in the chemical shifts of the involved protons (¹H NMR) or carbon atoms (¹³C NMR).

For bis-urea systems, the protons of the urea N-H groups are particularly informative. Upon self-assembly through hydrogen bonding, the N-H proton signal in the ¹H NMR spectrum typically shifts downfield (to a higher ppm value). researchgate.net This is because the hydrogen bond deshields the proton. Concentration-dependent ¹H NMR studies are often performed to monitor the aggregation process. As the concentration of the bis-urea compound increases, promoting self-assembly, the downfield shift of the N-H protons becomes more pronounced. researchgate.net This can be used to determine association constants for the self-assembly process. researchgate.net In some cases, significant peak broadening in the NMR spectra is indicative of supramolecular polymerization. researchgate.net

¹³C NMR can also provide insights. For instance, studies on 1,2-bis-urea benzene (B151609) derivatives have compared solution NMR with solid-state ¹³C CP MAS NMR of the solid gelator and the corresponding gel, showing no significant changes in the ¹³C NMR signal positions, suggesting a similar local environment in all states for that particular system. researchgate.net

| NMR Nucleus | Observation upon Aggregation | Reason | Reference |

| ¹H (Urea N-H) | Downfield shift (higher ppm) | Deshielding due to hydrogen bonding | researchgate.net |

| ¹H (General) | Peak broadening | Reduced molecular tumbling in large assemblies | researchgate.net |

| ¹³C | Changes in chemical shift | Altered electronic environment | researchgate.net |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Aggregation Sensing

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the aggregation of molecules containing chromophores (light-absorbing groups), such as the phenyl groups in "Butane, 1,4-bis(3-phenylureido)-". The electronic transitions of these chromophores can be affected by their proximity and orientation to one another within a supramolecular assembly.

UV-Vis spectroscopy can reveal the formation of aggregates through changes in the absorption spectrum. mdpi.com Depending on the arrangement of the chromophores, a blue shift (hypsochromic shift) or a red shift (bathochromic shift) of the maximum absorption wavelength (λ_max) can be observed. These shifts are often indicative of the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail arrangement), respectively. For example, studies on dendritic zinc phthalocyanine (B1677752) have shown changes in the UV-Vis absorption spectra at different concentrations, indicating aggregation. researchgate.net

Fluorescence spectroscopy is often more sensitive to aggregation phenomena. Aggregation can lead to either quenching (a decrease in fluorescence intensity) or enhancement of fluorescence. Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.gov This occurs because the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, opening up the radiative pathway of fluorescence. Conversely, aggregation can also cause fluorescence quenching due to interactions between chromophores. The appearance of new, red-shifted emission bands (excimer formation) can also be a sign of aggregation. For instance, urea-bearing polyphenyleneethynylenes have been studied for their aggregation-induced fluorescent response. nih.gov

| Spectroscopic Technique | Observation upon Aggregation | Interpretation | Reference |

| UV-Vis | Shift in λ_max (blue or red) | Formation of H- or J-aggregates | mdpi.com |

| UV-Vis | Deviation from Beer-Lambert Law | Presence of intermolecular interactions | mdpi.com |

| Fluorescence | Quenching or enhancement of emission | Changes in non-radiative decay pathways | nih.gov |

| Fluorescence | Appearance of new emission bands | Excimer/exciplex formation | nih.gov |

Microscopic and Scattering Techniques for Morphological Analysis

While spectroscopy provides information about molecular-level interactions, microscopy and scattering techniques are crucial for visualizing the resulting larger-scale structures and morphologies.

Electron Microscopy (TEM, SEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for directly imaging the morphology of self-assembled nanostructures.

TEM provides high-resolution, two-dimensional projection images of a sample. To visualize the delicate structures formed by self-assembling small molecules, cryogenic TEM (cryo-TEM) is often employed. In cryo-TEM, a thin film of the sample solution is rapidly frozen, preserving the solution-state morphology in a vitrified, solid state. This allows for the visualization of structures such as nanofibers, ribbons, and vesicles. For example, cryo-TEM has been used to confirm the formation of twisted ribbons by chiral bis(urea) amphiphiles in water. nih.gov For solid samples, TEM can reveal the internal structure of materials. For instance, TEM images of nanofibers formed by a terephthalamide (B1206420) bis-urea compound showed fibers with a diameter of about 5 nm. google.com

SEM scans a focused beam of electrons over a surface to create an image. It provides information about the sample's surface topography and composition. SEM is particularly useful for visualizing the three-dimensional nature of larger aggregates and their networks, such as the fibrillar networks found in gels formed by bis-urea derivatives. cgohlke.com

Atomic Force Microscopy (AFM) for Surface Morphology and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. An AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The deflections of the cantilever are monitored to create a topographical map.

AFM is particularly well-suited for studying self-assembled monolayers and nanostructures deposited on a substrate. It can provide quantitative information about the height, width, and periodicity of assembled structures like fibers and ribbons. Unlike electron microscopy, AFM can be performed in air or even in liquid, allowing for the study of self-assembly processes under various conditions. AFM has been used to study the structural details of gels formed by bis-urea derivatives, revealing differences in their network formation. nih.gov

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Structural Dimensions

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the nanoscale structure of supramolecular assemblies in solution or in the solid state. These methods provide information about the size, shape, and arrangement of self-assembled structures, such as fibers, micelles, or vesicles, typically in the size range of 1 to 100 nanometers.

In the context of bis-urea based supramolecular polymers and gels, SAXS is frequently employed to determine the morphology and dimensions of the self-assembled fibrillar networks. For instance, in studies of supramolecular polyurethane elastomers incorporating bis-aromatic urea hydrogen-bonding motifs, SAXS analysis is crucial for investigating the phase separation between the soft and hard domains within the material. nih.govacs.org Similarly, the self-assembly of bis-urea bolaamphiphiles in aqueous solutions has been characterized using SAXS to understand the effect of structural variations on the morphology of the resulting aggregates, which can range from micelles and filaments to ribbons and sheets. researchgate.net

The analysis of SAXS data often involves fitting the scattering profiles to various form factor models, which can describe the shape of the scattering objects (e.g., spheres, cylinders, lamellae). This allows for the quantitative determination of structural parameters such as the radius of gyration, fibril diameter, and persistence length. In the study of bis-urea based supramolecular hydrogels designed as extracellular matrix mimics, SAXS fitting with different form factor models has been used to characterize the dimensions of the self-assembled fibrils. tue.nl

| Analogous System | Technique | Key Findings | Reference |

| Supramolecular Polyurethane Elastomers | SAXS | Investigation of phase separation. | nih.govacs.org |

| Bis-urea Bolaamphiphiles | SAXS | Characterization of aggregate morphology (micelles, filaments, ribbons, sheets). | researchgate.net |

| Bis-urea Supramolecular Hydrogels | SAXS | Determination of fibril dimensions using form factor models. | tue.nl |

Diffraction Techniques for Structural Elucidation

Diffraction techniques are indispensable for determining the atomic-level arrangement of molecules within a crystalline material.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information about a molecule, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice. This technique is fundamental to understanding the hydrogen-bonding patterns that drive the self-assembly of bis-urea compounds.

For various bis-urea derivatives, SCXRD has been instrumental in characterizing the formation of one-dimensional hydrogen-bonded tapes, which are a common supramolecular motif. nih.gov In a study of biphenyl-bis-urea derivatives, SCXRD was used to characterize ten different receptor-anion complexes, revealing the formation of linear arrays and porous frameworks. rsc.org The insights gained from SCXRD on the conformation and intermolecular interactions of urea derivatives are crucial for the rational design of new materials and have been extensively reviewed in the context of drug discovery. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of bulk materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and assessing the purity of a sample. In the study of supramolecular gels formed by bis-urea gelators, PXRD can confirm the crystalline nature of the self-assembled fibers within the gel network. worktribe.com

Furthermore, PXRD is employed to study the structure of composites containing bis-urea compounds. For example, in a study involving the encapsulation of a drug within a nanocomposite, PXRD data confirmed the amorphous dispersion of the drug within the matrix and provided the crystallite size of the ordered domains. researchgate.net The technique is also vital in the characterization of urea-formaldehyde resins, where it helps to distinguish between crystalline and amorphous domains. koreascience.kr

| Analogous System | Technique | Key Findings | Reference |

| Biphenyl-bis-urea derivatives | SCXRD | Characterization of receptor-anion complexes, formation of linear arrays and porous frameworks. | rsc.org |

| Bis(urea) gelators | PXRD | Confirmation of the crystalline nature of self-assembled fibers in gels. | worktribe.com |

| Drug-nanocomposite systems | PXRD | Confirmation of amorphous drug dispersion and determination of crystallite size. | researchgate.net |

Computational Chemistry Approaches

Computational methods provide a powerful complement to experimental techniques, offering insights into the energetic and dynamic aspects of supramolecular systems that can be difficult to access experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to study the strength and nature of non-covalent interactions, such as hydrogen bonds, which are the primary driving force for the self-assembly of bis-urea systems.

DFT calculations can be used to determine the energies of hydrogen bonds in solid-state structures, as has been demonstrated for urea. nih.gov The method is also employed to investigate the conformational preferences of molecules and the energetics of their interactions. For instance, DFT calculations can help to elucidate the complex intramolecular hydrogen bond patterns in large biomolecules. mdpi.com The calculation of hydrogen bond energies from DFT can be achieved by comparing the energies of the complex and the isolated molecules. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations are particularly well-suited for investigating the dynamic processes of self-assembly, providing a detailed, atomistic view of how individual molecules come together to form larger supramolecular structures.

In the context of bis-urea systems, MD simulations have been used to model the multistage self-assembly of a high-performance bis-urea into fibrous structures. These simulations, which can be performed at different levels of detail (united-atom and coarse-grained), can capture the initial formation of hydrogen-bonded chains and their subsequent intertwining into larger, more complex aggregates. acs.orgnih.govacs.org MD simulations have also been used to understand how the aggregation of bis-urea gelators progresses from supramolecular motifs to a homogeneous fiber network, providing insights into the scrolling of lamellae into fibrils. nih.gov

| Analogous System | Technique | Key Findings | Reference |

| Solid-state urea | DFT | Determination of hydrogen bond strengths. | nih.gov |

| High-performance bis-urea | MD Simulations | Modeling of multistage self-assembly into fibrous structures. | acs.orgnih.govacs.org |

| Bis(urea) gelators | MD Simulations | Understanding the progression of aggregation from motifs to a fiber network. | nih.gov |

Emerging Research Directions and Future Outlook

Multi-Responsive Supramolecular Architectures

A key area of emerging research is the design of supramolecular architectures based on bis-urea compounds that can respond to multiple external stimuli. The non-covalent nature of the hydrogen bonds that hold the self-assembled structures together makes them inherently sensitive to their environment. This has led to the development of materials that can undergo reversible changes in their properties in response to triggers such as temperature, mechanical force, or the presence of specific chemical species. academie-sciences.frmdpi.com

For instance, researchers have successfully created mechano- and thermoresponsive photoluminescent supramolecular polymers. nih.govacs.orgscispace.com In these systems, a chromophore is functionalized with urea (B33335) groups, which drive the formation of a supramolecular polymer. The resulting material can exhibit changes in its fluorescence emission color upon grinding or shearing (mechano-responsiveness) or upon heating (thermo-responsiveness). nih.govacs.orgscispace.com This behavior is often linked to a transition between different assembled states, such as from a kinetically favored, metastable state to a thermodynamically more stable one. nih.gov

The ability of bis-urea systems to exist in competing self-assembled structures with similar stabilities is a crucial factor in their stimuli-responsive nature. academie-sciences.fracs.org This delicate energy balance can be tipped by external inputs, leading to a macroscopic change in the material's properties, such as a gel-sol transition or a change in viscoelasticity. academie-sciences.fr The development of multi-stimuli-responsive gels is a particularly active area, with potential applications in sensing, drug delivery, and smart materials. academie-sciences.fr

| Stimulus | Observed Response in Bis-Urea Systems | Potential Application |

| Temperature | Gel-sol transition, change in luminescence, altered mechanical properties. nih.govacs.orgacs.org | Smart windows, thermal sensors, controlled release systems. |

| Mechanical Force | Change in luminescence color (mechanochromism), shear thinning. nih.govacs.orgscispace.com | Stress sensors, self-healing materials, injectable gels. |

| Chemicals (Anions) | Inhibition or promotion of gelation, changes in fluorescence. nih.gov | Chemical sensors, environmental remediation. |

Integration with Hybrid Systems

The integration of "Butane, 1,4-bis(3-phenylureido)-" and its analogues into hybrid systems is a promising avenue for creating materials with enhanced or entirely new functionalities. The bis-urea moiety can act as a "smart" building block that imparts its self-assembling and stimuli-responsive properties to a larger system.

One notable application is the creation of shape-stable phase-change materials (PCMs). nih.gov PCMs can store and release large amounts of thermal energy during their phase transitions. By using a bis-urea derivative as an organogelator, it is possible to immobilize a bio-based PCM. The bis-urea component forms a fibrillar network that entraps the liquid PCM, preventing it from flowing above its melting point while not significantly altering its thermal energy storage characteristics. nih.gov Interestingly, studies have shown that blending different types of organogelators, such as a fatty acid derivative and a bis-urea compound, can lead to a synergistic effect, resulting in gels with significantly improved mechanical properties. nih.gov

This ability to form extensive networks within a liquid medium makes bis-urea compounds excellent candidates for use as rheology modifiers in a variety of formulations, including cosmetics and pharmaceutical products. acs.orgcore.ac.uk The formation of a thermoreversible gel network can control the flow properties of a liquid, providing desirable textures and stability. acs.orgcore.ac.uk

Advanced Materials for Specialized Applications

The unique self-assembly properties of bis-urea compounds are being explored for a range of specialized applications, from environmental remediation to advanced electronics.

The formation of organogels in organic solvents is a key feature of many bis-urea derivatives. researchgate.net This has led to research into their use for the cleanup of oil spills. nih.gov Low molecular weight organogelators based on urea chemistry can solidify organic liquids, such as petroleum products, allowing for their physical removal from water. nih.gov The gelator can often be recovered and the spilled liquid purified, offering a sustainable approach to environmental cleanup. nih.gov

Furthermore, the incorporation of specific functional groups into the bis-urea structure can lead to materials with tailored properties. For example, the introduction of fluorogenic units can result in fluorescent supramolecular gels that are responsive to the presence of anions. nih.gov Such materials have potential as chemical sensors, where the binding of an anion disrupts the hydrogen-bonded network, leading to a change in the gel state or a fluorescent signal. nih.gov The ability to fine-tune the non-covalent interactions through molecular design is a powerful tool for creating highly selective and sensitive sensor systems.

| Application Area | Specific Function of Bis-Urea Compound | Research Finding |

| Environmental Remediation | Organogelator for solidifying oil spills. nih.gov | Efficient gelation of petrol and oils, even in the presence of water. nih.gov |

| Thermal Energy Storage | Shape-stabilizing agent for phase-change materials. nih.gov | Formation of a fibrillar network that immobilizes the PCM. nih.gov |

| Chemical Sensing | Forms stimuli-responsive gels that react to specific analytes. nih.gov | Anion-dependent gel formation and fluorescent response. nih.gov |

| Rheology Modification | Gelling agent to control the viscosity of liquids. acs.orgcore.ac.uk | Formation of thermoreversible gels in cosmetic solvents. acs.org |

Computational Design and Prediction of Self-Assembling Systems

As the complexity of the target supramolecular architectures increases, so does the need for powerful design tools. Computational modeling is emerging as an indispensable partner to experimental synthesis and characterization in the field of supramolecular chemistry. nih.gov

Molecular mechanics (MM) and molecular dynamics (MD) simulations are being used to investigate the energy landscape of bis-urea supramolecular polymers. acs.org These studies can identify the different possible self-assembled structures and their relative stabilities, providing insights that are difficult to obtain through experimental methods alone. acs.org For example, simulations have shown that while hydrogen bonds are the primary stabilizing force, interactions between the substituent groups and the surrounding solvent environment play a decisive role in determining the final supramolecular structure. acs.org

Looking forward, the development of software specifically for the computational discovery of supramolecular materials is set to accelerate progress in this field. nih.gov Such tools can screen vast numbers of potential molecular building blocks and predict their self-assembly behavior and resulting material properties. By integrating evolutionary algorithms, these programs can search the chemical space for supramolecular materials with specific target properties, guiding synthetic chemists towards the most promising candidates. nih.gov The use of density functional theory (DFT) calculations, with appropriate corrections for non-covalent interactions, is also crucial for accurately predicting the properties of these systems. nih.gov This synergy between computational prediction and experimental validation will be key to unlocking the full potential of "Butane, 1,4-bis(3-phenylureido)-" and related self-assembling systems in the creation of next-generation advanced materials.

Q & A

Basic: What are the recommended synthetic routes for preparing Butane, 1,4-bis(3-phenylureido)-, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves coupling 1,4-diaminobutane with substituted phenyl isocyanates under controlled conditions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .

- Temperature : Reactions at 60–80°C optimize urea bond formation while minimizing side products .

- Catalysis : Ultrasonic-assisted methods (e.g., 40 kHz, 50°C) improve reaction efficiency, reducing time from 12 hours to 4 hours with 85% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Basic: What spectroscopic techniques are critical for characterizing Butane, 1,4-bis(3-phenylureido)-?

Answer:

- FTIR : Confirm urea C=O stretching (1640–1680 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methylene groups in the butane backbone (δ 1.6–2.2 ppm); ¹³C NMR identifies carbonyl carbons (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 414.2) .

Advanced: How does the crystal structure of Butane, 1,4-bis(3-phenylureido)- influence its supramolecular interactions?

Answer:

X-ray crystallography reveals:

- Hydrogen bonding : Urea NH groups form 2D networks via N–H···O=C interactions (bond length ~2.8–3.0 Å), enhancing thermal stability .

- Packing motifs : Interpenetrated diamondoid frameworks (observed in related bis-urea compounds) create porous architectures for host-guest applications .

- Thermal analysis : DSC shows a melting endotherm at 220–230°C, correlating with hydrogen bond density .

Table 1: Structural Parameters from X-ray Diffraction

| Parameter | Value |

|---|---|

| C=O bond length | 1.23 Å |

| N–H···O distance | 2.89 Å |

| Unit cell volume | 1450 ų |

Advanced: What strategies resolve contradictions in reported biological activity data for bis-urea compounds?

Answer:

Discrepancies in antimicrobial/anticancer studies often arise from:

- Assay variability : Standardize protocols (e.g., MIC via broth microdilution vs. disk diffusion) .

- Structural analogs : Subtle changes (e.g., substituents on phenyl rings) alter hydrophobicity and membrane permeability. For example, electron-withdrawing groups (NO₂) enhance activity by 30% compared to electron-donating groups (OCH₃) .

- Cellular uptake : Fluorescence tagging (e.g., BODIPY) quantifies intracellular accumulation, linking structure-activity relationships .

Advanced: How do thermal degradation pathways of Butane, 1,4-bis(3-phenylureido)- inform material stability?

Answer:

TGA/DSC under nitrogen reveals:

- Stage 1 (200–300°C) : Urea bond cleavage generates aniline and butanediamine fragments (mass loss ~40%) .

- Stage 2 (300–500°C) : Aromatic decomposition yields CO₂ and NH₃ (FTIR gas-phase monitoring) .

- Kinetics : Isoconversional analysis (Flynn-Wall-Ozawa method) gives activation energy Eₐ ≈ 150 kJ/mol, suggesting stabilization via crosslinking .

Table 2: Thermal Degradation Data

| Parameter | Value |

|---|---|

| Onset decomposition | 220°C |

| Residual mass at 600°C | 12% |

| Eₐ (Stage 1) | 148 kJ/mol |

Basic: What computational methods predict the physicochemical properties of Butane, 1,4-bis(3-phenylureido)-?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict dipole moments (~5.2 D) and HOMO-LUMO gaps (~4.8 eV), indicating reactivity .

- Molecular dynamics : Simulate solubility parameters (δ ≈ 22 MPa¹/²) in water/ethanol mixtures, guiding solvent selection .

- QSPR models : Correlate logP (2.1) with antibacterial activity using Hansch descriptors .

Advanced: How does the compound interact with polymer matrices in composite materials?

Answer:

In epoxy resins:

- Crosslinking : 1,4-bis(3-phenylureido)- acts as a chain extender, increasing glass transition temperature (Tₑ) by 15°C (DSC) .

- Mechanical properties : Tensile strength improves by 20% at 5 wt% loading (ASTM D638 testing) .

- Cure kinetics : Kamal’s model fits DSC data (n = 1.8, m = 0.5), indicating autocatalytic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.